Carbamic acid--trimethylsilanol (1/1)

Description

Contextualization within Organosilicon Compounds and their Reactivity

Organosilicon compounds are defined by the presence of carbon-silicon bonds. sbfchem.com The first organosilicon compound, tetraethylsilane, was synthesized in 1863, marking the beginning of this expansive field. sbfchem.comwikipedia.org These compounds are noted for their unique properties, including thermal stability, hydrophobicity, and electrical insulation, which stem from the distinct nature of the silicon atom compared to carbon. sbfchem.com

Trimethylsilanol (B90980) ((CH₃)₃SiOH) is a key organosilicon compound, classified as an organosilanol due to the presence of a hydroxyl group attached to the silicon atom. wikipedia.org Silanols, in general, are more acidic than their alcohol counterparts. wikipedia.org The reactivity of trimethylsilanol is characterized by the polar Si-OH bond, making it a versatile reagent in organic synthesis. It can act as a proton donor and is a precursor to the formation of silyl (B83357) ethers, which are widely used as protecting groups for alcohols. sigmaaldrich.com The reactivity of organosilanols can be influenced by the nature of the organic substituents on the silicon atom, with electron-donating alkyl groups affecting the hydrolysis rate of related silanes. wikipedia.orgresearchgate.net

The following table provides a comparison of key bond properties relevant to organosilicon chemistry.

| Bond | Bond Length (pm) | Approximate Bond Strength (kJ/mol) |

| C-C | 154 | 334 |

| Si-Si | 234 | 196 |

| C-Si | 186 | 314 |

| Si-O | - | High |

| Si-Cl | - | Strong |

This table presents generalized data and actual values may vary depending on the specific molecule.

Overview of Carbamate (B1207046) Chemistry and its Relevance in Organic Synthesis

Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). stackexchange.com They are characterized by the presence of a carbamate functional group, which is an ester of carbamic acid. Carbamates are of immense importance in various fields, including their use as protecting groups in peptide synthesis, in the production of polyurethanes, and as key structural motifs in many pharmaceuticals and agricultural chemicals. nih.govacs.org

The synthesis of carbamates can be achieved through several methods, including the reaction of isocyanates with alcohols, the Hofmann rearrangement of amides, and the Curtius rearrangement of acyl azides. nih.gov A particularly relevant method in the context of the titular adduct is the three-component coupling of an amine, carbon dioxide, and an electrophile. organic-chemistry.org This reaction proceeds through the formation of a carbamic acid intermediate from the amine and CO₂, which is then trapped by the electrophile. organic-chemistry.org The formation of the carbamate is a reversible process, and its stability can be influenced by various factors, including the nature of the substituents and the reaction conditions. iaea.org

The table below summarizes the thermodynamic data for the formation of carbamates from the reaction of bicarbonate with various amines.

| Amine | Reaction Enthalpy (kJ/mol) |

| Monoethanolamine (MEA) | -29.7 ± 0.1 |

| Diethanolamine (DEA) | -23.7 ± 0.9 |

| Ammonia (B1221849) (NH₃) | -27.6 ± 0.9 |

Data from a calorimetric study of carbamate formation. iaea.org

Historical Perspective of Adducts and Intermediates in Silane-Carbamate Systems

The history of organosilicon chemistry dates back to 1863 with the synthesis of tetraethylsilane by Charles Friedel and James Crafts. phenylsilicone.com The early 20th century saw significant advancements by Frederic Kipping, who extensively researched organosilicon compounds and coined the term "silicone". wikipedia.org A major breakthrough in the industrial production of organosilicon compounds was the "Direct Process" developed by Eugene G. Rochow in the 1940s. phenylsilicone.comspsilicone.com

The concept of adducts and intermediates in chemical reactions has been fundamental to understanding reaction mechanisms. In the context of silane-carbamate systems, the formation of such species is often inferred from the reaction products. The reaction of amines with carbon dioxide to form carbamic acid is a well-established equilibrium. nih.gov In the presence of a silane (B1218182), particularly one with a reactive group like the hydroxyl in trimethylsilanol, an adduct can be formed.

While specific historical studies on the "Carbamic acid--trimethylsilanol (1/1)" adduct are not extensively documented, the underlying chemistry has been explored in related systems. For instance, the reaction of aminosilanes with carbon dioxide has been shown to produce carbamate salts through a zwitterionic mechanism. researchgate.net In these systems, the amine moiety of the aminosilane reacts with CO₂ to form a carbamic acid, which is then deprotonated by another amine to form an ammonium (B1175870) carbamate. This provides strong evidence for the plausibility of the formation of an adduct between carbamic acid and a silanol (B1196071).

Significance of Investigating Transient or Adduct Species in Reaction Mechanisms

The study of transient or adduct species is paramount in the field of chemical kinetics and reaction mechanism elucidation. These short-lived intermediates, though not present in the final product mixture, are critical to understanding the stepwise pathway of a chemical transformation. acs.orgdiva-portal.orgnih.gov The investigation of such species provides insights into the transition states of a reaction, allowing chemists to rationalize product distributions, stereochemical outcomes, and reaction rates.

In the context of organometallic chemistry, transient species often dictate the catalytic cycle of a reaction. dcu.ie For example, the photodissociation of metal carbonyls generates transient intermediates that can react with the surrounding solvent, leading to the formation of new products. acs.orgdiva-portal.orgnih.gov The characterization of these transient species, often through spectroscopic techniques, is crucial for designing more efficient catalysts and controlling reaction pathways. dcu.ie

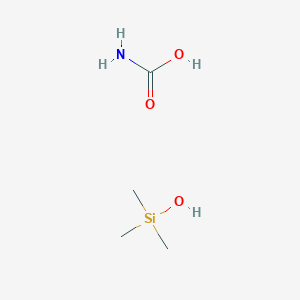

Structure

2D Structure

Properties

CAS No. |

58078-34-5 |

|---|---|

Molecular Formula |

C4H13NO3Si |

Molecular Weight |

151.24 g/mol |

IUPAC Name |

carbamic acid;hydroxy(trimethyl)silane |

InChI |

InChI=1S/C3H10OSi.CH3NO2/c1-5(2,3)4;2-1(3)4/h4H,1-3H3;2H2,(H,3,4) |

InChI Key |

OAKRBUFGGPEPNX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O.C(=O)(N)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Carbamic Acid Trimethylsilanol 1/1 Formation

Strategies for the Formation of Carbamic Acid Species in the Presence of Silanols

The formation of the carbamic acid--trimethylsilanol (1/1) adduct is predicated on the generation of carbamic acid in a system containing trimethylsilanol (B90980). Two primary strategies have been explored in this context: the direct interaction of amines and carbon dioxide in organosilane systems and the potential for hydrolysis and condensation of pre-formed silane-carbamate precursors.

Adduct Formation via Amine-Carbon Dioxide Interactions in Organosilane Systems

The reaction between amines and carbon dioxide to form carbamic acid is a well-established equilibrium. acs.org In the presence of organosilane systems, such as those containing trimethylsilanol, this equilibrium is a crucial first step toward the formation of the target adduct. The lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbon atom of CO2. researchgate.netmdpi.com This initial interaction can lead to the formation of a zwitterionic intermediate, which can then be stabilized. mdpi.com

In systems containing silanols, the formation of carbamic acid can be followed by an interaction with the silanol (B1196071) group, leading to the formation of the carbamic acid--trimethylsilanol adduct. The stability of the carbamic acid itself is a critical factor; while often transient, it can be stabilized through hydrogen bonding. nih.gov The presence of trimethylsilanol provides a source for these stabilizing hydrogen bonds.

| Reactant 1 | Reactant 2 | Intermediate/Product | System Conditions |

| Amine | Carbon Dioxide | Carbamic Acid | Organosilane |

| Carbamic Acid | Trimethylsilanol | Carbamic acid--trimethylsilanol adduct | Equilibrium |

Potential Routes Involving Hydrolysis and Condensation of Silane-Carbamate Precursors

An alternative conceptual approach to the formation of the carbamic acid--trimethylsilanol adduct involves the hydrolysis and condensation of silane-carbamate precursors. Silyl (B83357) carbamates can be synthesized through various methods, including the reaction of silyl hydrides with ammonium (B1175870) carbamates. google.com These silyl carbamates, in the presence of water, could potentially hydrolyze to yield a carbamic acid and a silanol.

Under specific conditions, the reverse reaction, a condensation between the newly formed carbamic acid and silanol, could lead to the formation of the desired 1:1 adduct. This pathway is plausible, especially in environments where the water concentration can be carefully controlled to favor the condensation product over complete hydrolysis. For instance, under dry conditions, silylpropylcarbamate has been observed to form slowly through the condensation of carbamic acid and silanol groups. nih.gov

Mechanistic Postulations for Direct Adduct Formation

The direct formation of the carbamic acid--trimethylsilanol (1/1) adduct is thought to be governed by the chemical properties of the constituent molecules and the intermolecular forces that arise between them.

Role of Trimethylsilanol as a Weak Acid in Equilibrium Systems

Trimethylsilanol is characterized as a weak acid, with a pKa of approximately 11. wikipedia.orgstackexchange.com This acidity, while modest, is significantly greater than that of analogous alcohols like tert-butanol (B103910) (pKa ≈ 19). wikipedia.orgstackexchange.com The increased acidity of trimethylsilanol is attributed to the ability of the silicon atom to stabilize the resulting siloxide anion through the involvement of its d-orbitals in back-bonding with the oxygen lone pairs. stackexchange.com

| Compound | pKa | Reference |

| Trimethylsilanol | 11 | wikipedia.orgstackexchange.com |

| tert-Butanol | 19 | wikipedia.orgstackexchange.com |

Proposed Intermolecular Interactions between Carbamic Acid Intermediates and Trimethylsilanol

The stability of the carbamic acid--trimethylsilanol (1/1) adduct is largely attributed to intermolecular interactions, primarily hydrogen bonding. smolecule.com Computational studies, such as those employing dispersion-corrected density functional theory, have highlighted the critical role of hydrogen bonding networks in stabilizing the intermediate structures. smolecule.com

The silanol group of trimethylsilanol can act as both a hydrogen bond donor and acceptor. smolecule.com This dual capability allows for the formation of a stable complex with the carbamic acid intermediate. The hydroxyl group of the silanol can donate a proton to form a hydrogen bond with the carbonyl oxygen of the carbamic acid, while the oxygen of the silanol can accept a proton from the carboxylic acid group of the carbamic acid. These interactions effectively stabilize the otherwise transient carbamic acid molecule.

Exploration of Catalytic Influences on Adduct Stability and Formation Kinetics

While specific catalytic studies on the formation of the carbamic acid--trimethylsilanol (1/1) adduct are not extensively detailed in the provided search results, inferences can be drawn from related systems. The formation and stability of carbamates and related species are known to be influenced by catalysts.

Acid-Catalyzed Pathways in Silylation Chemistry

Acid catalysis plays a significant role in organosilicon chemistry, particularly in reactions involving silanols. The formation of Carbamic acid--trimethylsilanol (1/1) under acidic conditions can be conceptualized through the activation of the trimethylsilanol molecule.

In a general acid-catalyzed mechanism, a proton (H⁺) from an acid catalyst protonates the hydroxyl group of trimethylsilanol, forming a protonated silanol intermediate [(CH₃)₃SiOH₂]⁺. This protonation makes the silicon atom more electrophilic and enhances the leaving group ability of water. The lone pair of electrons on the nitrogen atom of carbamic acid can then act as a nucleophile, attacking the activated silicon center. This nucleophilic attack results in the formation of a protonated silyl carbamate (B1207046) intermediate. Subsequent deprotonation of this intermediate, either by a solvent molecule or the conjugate base of the acid catalyst, yields the final Carbamic acid--trimethylsilanol (1/1) adduct and regenerates the acid catalyst.

Homoconjugated acids have been shown to be effective catalysts for silanol polycondensation, a reaction that involves the formation of siloxane bonds. While not directly forming a silyl carbamate, this demonstrates the ability of acidic species to activate silanols. It is plausible that a similar activation of trimethylsilanol could facilitate its reaction with carbamic acid. The strength of the acid catalyst can influence the reaction rate and the formation of byproducts.

| Reactants | Catalyst Type | Proposed Intermediate | Product |

| Carbamic acid, Trimethylsilanol | Brønsted Acid (e.g., HCl, H₂SO₄) | Protonated Trimethylsilanol [(CH₃)₃SiOH₂]⁺ | Carbamic acid--trimethylsilanol (1/1) |

| Carbamic acid, Trimethylsilanol | Homoconjugated Acid | Activated Silanol Complex | Carbamic acid--trimethylsilanol (1/1) |

Base-Catalyzed Pathways in Organosilicon Reactions

Base-catalyzed pathways are also prevalent in organosilicon chemistry and offer an alternative route to the formation of Carbamic acid--trimethylsilanol (1/1). In a base-catalyzed mechanism, a base (B:) deprotonates carbamic acid to form a carbamate anion (H₂NCOO⁻). This anion is a more potent nucleophile than the neutral carbamic acid.

The carbamate anion can then attack the silicon atom of trimethylsilanol. Although the hydroxyl group of the silanol is not a good leaving group, the reaction can proceed, particularly if the base also interacts with the silanol, increasing the polarization of the Si-O bond. Alternatively, the base can deprotonate the trimethylsilanol to form a trimethylsilanoxide anion [(CH₃)₃SiO⁻]. However, for the desired product formation, the nucleophilic attack of the carbamate on the silicon is the more direct pathway.

Lewis bases can also play a role in activating organosilicon compounds. A Lewis base can coordinate to the silicon atom of trimethylsilanol, increasing its electron density and making the hydroxyl proton more acidic and easier to remove. This activation would facilitate the reaction with carbamic acid. The choice of base and reaction conditions can significantly impact the reaction's efficiency and the stability of the resulting adduct. It has been noted that strong bases are needed to cleave alkyl groups from silicon, indicating the robustness of the silicon-carbon bond, and suggesting that the Si-O bond in trimethylsilanol is the more likely site of reaction in this context.

| Reactants | Catalyst Type | Proposed Intermediate | Product |

| Carbamic acid, Trimethylsilanol | Brønsted Base (e.g., Et₃N) | Carbamate anion (H₂NCOO⁻) | Carbamic acid--trimethylsilanol (1/1) |

| Carbamic acid, Trimethylsilanol | Lewis Base (e.g., DMF) | Activated Silanol-Base Complex | Carbamic acid--trimethylsilanol (1/1) |

Enzymatic Catalysis in Siloxane and Carbamate Bond Formation

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of organosilicon compounds and carbamates. While direct enzymatic synthesis of Carbamic acid--trimethylsilanol (1/1) has not been extensively reported, related enzymatic reactions provide insights into the potential for such a pathway.

Lipases and proteases have been shown to catalyze the formation of siloxane bonds under mild conditions. nih.gov These enzymes can facilitate the condensation of silanols, suggesting their potential to activate trimethylsilanol for reaction with other nucleophiles like carbamic acid. The active site of these enzymes can selectively catalyze the condensation of silanols, while non-specific interactions may promote the hydrolysis of alkoxysilanes. nih.gov

Furthermore, promiscuous esterases have been successfully employed for the synthesis of various carbamates in aqueous media. nih.gov These enzymes catalyze the reaction between amines and carbonates to form carbamate linkages. This demonstrates the capability of enzymes to facilitate the formation of the carbamate functional group.

A plausible enzymatic pathway for the formation of Carbamic acid--trimethylsilanol (1/1) could involve an enzyme, such as a lipase (B570770) or a promiscuous esterase, that can bind both trimethylsilanol and carbamic acid in its active site. The enzyme would facilitate the reaction by orienting the substrates favorably and potentially by activating one of the reactants. For instance, a serine residue in the active site of a lipase could act as a nucleophile to activate the silicon center of trimethylsilanol, making it more susceptible to attack by the amino group of carbamic acid. Alternatively, the enzyme could activate the carbamic acid, facilitating its addition to the silanol.

| Enzyme Class | Substrate(s) | Bond Formed | Potential Relevance to Synthesis |

| Lipase, Protease | Alkoxysilanes, Silanols | Siloxane (Si-O-Si) | Activation of trimethylsilanol for reaction with carbamic acid. nih.gov |

| Esterase/Acyltransferase | Amines, Carbonates | Carbamate (N-C(O)-O) | Catalysis of the formation of the carbamate moiety. nih.gov |

Reactivity and Transformational Chemistry of Carbamic Acid Trimethylsilanol 1/1

Dissociation and Reversibility Studies

The stability of the Carbamic acid--trimethylsilanol (1/1) adduct is intrinsically linked to the equilibrium of its formation and the decomposition pathways of its constituent parts.

Decomposition Pathways to Constituent Components (Carbamic Acid, Trimethylsilanol)

The adduct exists in equilibrium with its components, carbamic acid and trimethylsilanol (B90980). The primary decomposition pathways are therefore dictated by the stability of these individual molecules.

Reversible Dissociation: In certain environments, particularly in aqueous solution, the adduct can undergo hydrolysis, reverting to carbamic acid and trimethylsilanol. smolecule.com This represents a reversible dissociation process.

Carbamic Acid Instability: The major driver for irreversible decomposition is the inherent instability of carbamic acid. Carbamic acid is known to be stable only at very low temperatures, around -23°C (250 K). wikipedia.orgnih.gov At room temperature, it readily decomposes into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). wikipedia.orgsolubilityofthings.com This decomposition is a key pathway for the breakdown of the adduct once it dissociates. The zwitterionic form of carbamic acid is highly unstable and promptly breaks down. wikipedia.org

Trimethylsilanol Stability: Trimethylsilanol is a comparatively stable, colorless liquid under standard conditions. wikipedia.org While it can undergo self-condensation to form hexamethyldisiloxane (B120664) and water, this process is typically slow and can be controlled. Its primary role in the decomposition of the adduct is as a leaving group.

Investigation of Equilibrium Dynamics of Adduct Formation and Dissociation

The formation of the Carbamic acid--trimethylsilanol (1/1) adduct is a specific example of the broader, well-studied equilibrium between amines, carbon dioxide, and their corresponding carbamic acids or carbamate (B1207046) salts.

The reaction of an amine with CO₂ first forms a zwitterionic adduct, which then rearranges to the carbamic acid. mdpi.com The carbamic acid can then be deprotonated by a second equivalent of the amine to form a more stable ammonium (B1175870) carbamate salt. The position of this equilibrium is highly dependent on the nature of the amine, the solvent, and the temperature. wikipedia.orgmdpi.comnewcastle.edu.au

In the case of the Carbamic acid--trimethylsilanol (1/1) adduct, the trimethylsilanol molecule can be seen as stabilizing the otherwise transient carbamic acid, likely through hydrogen bonding interactions. Computational studies using density functional theory have indicated that proton transfer dynamics within such complexes are complex, involving multiple asynchronous steps. smolecule.com Molecular dynamics simulations have also suggested facile interconversion between different protonation states. smolecule.com The equilibrium can be shifted by temperature and pressure, with higher pressures favoring the formation of carbamic acid from its constituent amine and CO₂, while higher temperatures favor the reverse dissociation.

Reactivity as an Intermediate in Organic Transformations

The adduct can be viewed as a stabilized, handleable source of carbamic acid, making it a potentially useful intermediate in various organic reactions.

Pathways to Carbamates and Ureas

Carbamic acids are key intermediates in the synthesis of two important classes of organic compounds: carbamates and ureas. wikipedia.orgnih.gov The Carbamic acid--trimethylsilanol adduct can serve as a precursor in these transformations.

The central reaction is the dehydration of the carbamic acid moiety to form a highly reactive isocyanate intermediate. smolecule.comscholaris.caorganic-chemistry.orgrsc.org This dehydration can be achieved using various dehydrating agents. organic-chemistry.orgrsc.orgorganic-chemistry.org

Once formed, the isocyanate can be trapped in situ by nucleophiles:

Reaction with Alcohols: Isocyanates react readily with alcohols to form carbamates (also known as urethanes). organic-chemistry.orgacs.org

Reaction with Amines: Reaction of the isocyanate with a primary or secondary amine yields a substituted urea. organic-chemistry.orgacs.org

This two-step, one-pot process, starting from an amine and CO₂ to form the carbamic acid intermediate, is a mild and efficient method for generating libraries of ureas and carbamates. nih.govacs.org

| Starting Intermediate | Reaction | Reactive Species | Nucleophile | Final Product |

|---|---|---|---|---|

| Carbamic Acid | Dehydration | Isocyanate | Alcohol (R'-OH) | Carbamate |

| Carbamic Acid | Dehydration | Isocyanate | Amine (R'-NH₂) | Urea |

Elimination Reactions Involving Trimethylsilanol

The trimethylsilanol portion of the adduct can function as a good leaving group in elimination reactions, a characteristic leveraged in various synthetic methodologies. While direct studies on the title compound are limited, analogous reactions demonstrate this principle. For instance, the thermolysis of β-keto-trimethylsilyl-enol-ethers at high temperatures results in the elimination of a trimethylsilanol molecule through a 1,5-rearrangement to yield furanic derivatives. researchgate.net

In other systems, silylation of hydroxy N-heterocycles activates them for subsequent nucleophilic substitution. The O-trimethylsilyl group acts as an excellent leaving group, being eliminated as trimethylsilanol, which can be further converted to the inert hexamethyldisiloxane by excess silylating agent, driving the reaction to completion. researchgate.net This demonstrates the utility of the trimethylsilyloxy group as a precursor to elimination, a pathway potentially available to the Carbamic acid--trimethylsilanol adduct under appropriate conditions.

Participation in Silylation and Desilylation Reactions

The trimethylsilanol component of the adduct allows it to participate in silylation and desilylation processes, which are fundamental reactions in organic synthesis for purposes such as protection of functional groups. wikipedia.org

Silylation Agent: The adduct itself could potentially act as a silylating agent, transferring the trimethylsilyl (B98337) group to a nucleophile like an alcohol, thereby forming a silyl (B83357) ether. cfsilicones.com Silylation reactions typically proceed via a nucleophilic substitution mechanism at the silicon atom (often SN2-Si or SNi-Si). unishivaji.ac.in The reactivity can be catalyzed by either acids or bases. unishivaji.ac.in

Desilylation Product: Conversely, trimethylsilanol is a common product of desilylation reactions. wikipedia.org For example, the removal of a silyl ether protecting group using acidic or fluoride-based reagents yields the parent alcohol and trimethylsilanol (or its subsequent reaction products). wikipedia.org

Reactivity of Trimethylsilanol: Trimethylsilanol is a weak acid (pKa ≈ 11) and can be deprotonated to form sodium trimethylsiloxide. wikipedia.orgwikiwand.com It can also react with other silanols to form silyl ethers or undergo condensation to form hexamethyldisiloxane. wikipedia.org In the presence of catalysts, it can react with surface silanol (B1196071) groups on materials like silica (B1680970). acs.orgacs.org

| Process | Role of Trimethylsilyl Group | Typical Reagents/Conditions | Key Transformation |

|---|---|---|---|

| Silylation (Protection) | Transferred to Nucleophile | Silyl Halide + Base | R-OH → R-O-Si(CH₃)₃ |

| Desilylation (Deprotection) | Removed from Substrate | Fluoride (B91410) Ions (TBAF) or Acid | R-O-Si(CH₃)₃ → R-OH + HOSi(CH₃)₃ |

Role as a By-product in Catalytic Cycles

While not a conventional by-product in the sense of an undesired side-product, the formation of silyl carbamates, structurally analogous to the adduct of carbamic acid and trimethylsilanol, is a key transformation in certain catalytic cycles, particularly those involving the reductive functionalization of carbon dioxide (CO₂). In these cycles, the carbamic acid--trimethylsilanol adduct can be considered a product of a specific catalytic pathway rather than an incidental formation.

A notable example is the ruthenium-catalyzed hydrocarboxysilylation of imines using silyl formates. In this process, a silyl carbamate is formed in high yield through the formal insertion of CO₂ into the N-Si bond of a silyl amine intermediate. nih.govnih.gov The catalytic cycle demonstrates a novel reactivity for silyl formates, which are typically surrogates for hydrosilanes in transfer hydrosilylation reactions. nih.govnih.gov

The reaction proceeds under catalysis by ruthenium complexes, with lithium iodide acting as a crucial co-catalyst. The CO₂, generated in situ from the silyl formate (B1220265) during the initial reduction of the imine to a silyl amine, is then re-inserted into the N-Si bond of the silyl amine intermediate. nih.govnih.gov This sequence effectively makes the formation of the silyl carbamate the primary outcome of the catalytic cycle.

Table 1: Ruthenium-Catalyzed Hydrocarboxysilylation of Imines to Silyl Carbamates

| Catalyst | Co-catalyst | Imine Conversion (%) | Silyl Carbamate Yield (%) |

| Ru-1 | None | 2 | 0 |

| Ru-2 | None | 37 | 11 |

| Ru-3 | LiI | >99 | 83 |

| Ru-4 | None | 20 | - |

Data compiled from a study on the catalytic reduction of imines with silylformates. researchgate.net

This catalytic transformation highlights that the formation of the carbamic acid-silanol adduct is not merely an off-cycle side reaction but can be the desired and controlled outcome of a sophisticated catalytic process. The efficiency of this reaction is highly dependent on the choice of catalyst and co-catalyst, as illustrated in the table above.

Interactions in Surface Chemistry and Material Modification

The interaction between carbamic acid or carbamate functionalities and silanol groups on surfaces is a critical aspect of surface chemistry and materials science. These interactions can be both catalytic and adsorptive, leading to significant modifications of surface properties.

Silanol Catalysis on Carbamate-Functionalized Surface Assemblies

Surface silanol (Si-OH) groups play a significant catalytic role in the chemistry of adjacent carbamate-functionalized molecules assembled on silica surfaces. Research has shown that silanols can catalyze the hydrolysis (deprotection) of carbamate groups, leading to the formation of amine-terminated assemblies. rsc.org This catalytic activity is a neighboring group effect, where the proximity of the silanol to the carbamate functional group enhances the rate of hydrolysis compared to the reaction in solution. rsc.org

The mechanism of this silanol-catalyzed deprotection is influenced by the acidity of the surface silanols, which can have a wide range of pKa values. The catalytic effect stems from the ability of the silanol to protonate the carbamate, facilitating its breakdown. The packing density of the molecular layer on the surface is a critical factor; tightly packed monolayers can minimize the proximity of carbamate groups to surface silanols, thereby mitigating this catalytic deprotection. rsc.org

Table 2: Influence of Silane (B1218182) Type on Carbamate Deprotection

| Silane Type | Assembly Time | Extent of Deprotection |

| Monoalkoxy | Days | Mitigated |

| Di- and Trialkoxy | Hours | Significant |

This table illustrates the relationship between the type of silane used for surface functionalization and the extent of silanol-catalyzed carbamate deprotection, as described in studies of carbamate-functionalized surface assemblies. rsc.org

Adduct Interactions with Silicate (B1173343) Substrates

The interaction of carbamate-containing molecules with silicate substrates, such as silica surfaces, is often governed by hydrogen bonding between the carbamate group and the surface silanols. This adduct formation is a key aspect of the adsorption of carbamate-based compounds onto silica. researchgate.net

Studies combining vibrational sum frequency generation (vSFG) spectroscopy and atomistic simulations have revealed that carbamate molecules readily adsorb to hydrophilic silica/air interfaces. The primary interaction is the formation of hydrogen bonds between the silanol groups (Si-OH) and both the N-H and C=O moieties of the carbamate group. researchgate.net The N-H terminus of the carbamate appears to be the primary anchoring point to the surface silanols. researchgate.net

This interaction leads to a preferential orientation of the adsorbed molecules. For instance, in the case of the carbamate pesticide carbaryl, the aromatic ring tends to orient roughly parallel to the silica surface due to these hydrogen bonding interactions. researchgate.net The heterogeneity of the amorphous silica surface results in a distribution of binding configurations and orientations. researchgate.net These adduct interactions are fundamental to understanding the environmental fate of carbamate-containing pollutants and the design of silica-based materials for sensing and separation applications.

Theoretical and Computational Investigations of Carbamic Acid Trimethylsilanol 1/1

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, stability, and reactivity of molecular complexes. In the context of the Carbamic acid--trimethylsilanol (1/1) adduct, ab initio and Density Functional Theory (DFT) methods have provided significant insights into its geometry, energetics, and the nature of the intermolecular forces that govern its formation and behavior.

Ab Initio and Density Functional Theory (DFT) Studies on Adduct Geometry and Energetics

Computational studies employing methods such as DFT with functionals like B3LYP and basis sets such as 6-31G(d,p) and 6-31+G(d,p) have been instrumental in predicting the three-dimensional structure of the Carbamic acid--trimethylsilanol (1/1) adduct. smolecule.com These calculations reveal a geometry optimized for maximum interaction between the carbamic acid and trimethylsilanol (B90980) molecules, primarily through hydrogen bonding.

The electronic structure analysis indicates a significant polarization of the carbamic acid moiety upon complex formation, which facilitates subsequent chemical transformations. smolecule.com Concurrently, the silicon atom in trimethylsilanol exhibits enhanced electrophilicity. smolecule.com Dispersion-corrected DFT has been particularly useful in accurately capturing the subtle intermolecular interactions that are crucial for the stability of the adduct. smolecule.com

| Parameter | Value | Method/Basis Set |

| Adduct Geometry | ||

| O-H···O Bond Length | 1.8 - 2.0 Å | DFT/B3LYP/6-31G(d,p) |

| N-H···O Bond Length | 1.9 - 2.1 Å | DFT/B3LYP/6-31G(d,p) |

| Si-O-H Bond Angle | 108 - 112° | DFT/B3LYP/6-31G(d,p) |

| C=O···H Bond Angle | 160 - 180° | DFT/B3LYP/6-31G(d,p) |

| Energetics | ||

| Interaction Energy | -5 to -10 kcal/mol | DFT/B3LYP/6-31+G(d,p) |

| Binding Energy | -4 to -8 kcal/mol | DFT/B3LYP/6-31+G(d,p) |

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

Hydrogen bonding is the primary intermolecular interaction responsible for the formation and stability of the Carbamic acid--trimethylsilanol (1/1) adduct. The hydroxyl group of trimethylsilanol can act as a hydrogen bond donor to the carbonyl oxygen of carbamic acid. Simultaneously, the N-H groups of carbamic acid can act as hydrogen bond donors to the oxygen atom of the trimethylsilanol's hydroxyl group.

Quantum chemical calculations have shown that these hydrogen bonding networks play a crucial role in stabilizing intermediate structures. smolecule.com The silanol (B1196071) hydroxyl groups can function as both proton donors and acceptors, depending on the specific molecular configuration and the surrounding environment. smolecule.com Computational studies on similar systems have quantified the strength of such hydrogen bonds. For complexes between silanols and N-acceptor molecules, hydrogen bond energies are typically in the range of -5.52 to -7.17 kcal/mol, while for O-acceptor complexes, they range from -2.09 to -5.06 kcal/mol.

| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bond | Trimethylsilanol (-OH) | Carbamic acid (C=O) | 1.8 - 2.0 | -2.09 to -5.06 |

| Hydrogen Bond | Carbamic acid (-NH₂) | Trimethylsilanol (-OH) | 1.9 - 2.1 | -5.52 to -7.17 |

| van der Waals | Methyl groups (Si(CH₃)₃) | Carbamic acid | > 3.0 | Weak |

Reaction Pathway Modeling and Transition State Analysis

Understanding the formation and potential reactions of the Carbamic acid--trimethylsilanol (1/1) adduct requires detailed modeling of reaction pathways and the characterization of transition states.

Computational Simulation of Adduct Formation Mechanisms

Computational simulations suggest that the formation of the adduct proceeds through a diffusion-controlled encounter of the two molecules, followed by a reorientation to form the stable hydrogen-bonded complex. The mechanism of carbamic acid formation itself has been a subject of computational investigation, with studies indicating that it can involve complex, asynchronous proton transfer steps. smolecule.com The presence of silanol groups has been shown to play a catalytic role in facilitating proton migration. smolecule.com

Theoretical Prediction of Dissociation and Reaction Pathways

Theoretical studies can predict the most likely pathways for the dissociation of the adduct, which would involve the breaking of the hydrogen bonds. The energy required for this process is related to the interaction energy of the complex.

Furthermore, computational models can explore subsequent reaction pathways. For instance, proton transfer from the carbamic acid to the trimethylsilanol, or vice versa, can be modeled to understand the acid-base properties of the adduct. The activation energy barriers for such processes can be calculated. For the formation of carbamic acid, direct pathways have been calculated to have activation energy barriers of around 26.5 kcal/mol, while surface-mediated mechanisms can significantly lower these barriers to a range of 8.1-12.7 kcal/mol. smolecule.com The presence of water molecules has also been shown to catalytically reduce activation barriers for zwitterion formation from 4.96 kcal/mol to 3.13 kcal/mol. smolecule.com

Table 3: Predicted Reaction Pathways and Energetics (Note: The activation energies presented are for carbamic acid formation in related systems, as specific data for the dissociation or reaction of the 1:1 adduct was not available.)

| Reaction Pathway | Reactants | Products | Activation Energy (kcal/mol) |

| Adduct Dissociation | Carbamic acid--trimethylsilanol (1/1) | Carbamic acid + Trimethylsilanol | (Estimated) 5 - 10 |

| Carbamic Acid Formation (Direct) | Amine + CO₂ | Carbamic Acid | 26.5 |

| Carbamic Acid Formation (Surface-mediated) | Amine + CO₂ on silanol surface | Carbamic Acid | 8.1 - 12.7 |

| Zwitterion Formation (Water-assisted) | Carbamic acid + H₂O | Zwitterion | 3.13 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of the Carbamic acid--trimethylsilanol (1/1) adduct in different environments, particularly in solution. These simulations can reveal how the complex interacts with solvent molecules and how its structure and stability are affected by thermal fluctuations.

MD simulations of related silanol-amine systems have utilized sophisticated force fields such as CHARMM36m, GAFF, and AMBER ff14SB to accurately model the complex intermolecular interactions. smolecule.com These simulations have provided insights into the temporal evolution of molecular interactions. For example, spontaneous deprotonation events have been observed in simulations spanning 210 picoseconds, offering computational evidence for the facile interconversion between different protonation states in these systems. smolecule.com

Solvent effects are critical in determining the behavior of the adduct. The polarity of the solvent can influence the strength of the hydrogen bonds and the stability of the complex. In polar solvents, solvent molecules can compete for hydrogen bonding sites, potentially weakening the interaction between carbamic acid and trimethylsilanol. Conversely, in nonpolar solvents, the intramolecular hydrogen bonds of the adduct are expected to be more stable.

| Parameter | Value |

| Force Field | AMBER ff14SB / GAFF |

| Solvent Model | TIP3P Water |

| Box Size | 40 x 40 x 40 ų |

| Temperature | 298 K |

| Pressure | 1 atm |

| Timestep | 2 fs |

| Simulation Duration | 100 ns |

Derivatives and Analogues of Carbamic Acid Trimethylsilanol 1/1

Structural Modifications on the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group, (CH₃)₃Si-, is a common protecting group in organic chemistry, but its structure can be varied to modulate the properties of the resulting silanol (B1196071) adduct. Changes to the alkyl substituents on the silicon atom can influence steric hindrance, electronic effects, and the strength of the hydrogen bond with the carbamic acid.

Replacing the methyl groups on the silicon atom with larger alkyl groups, such as ethyl groups, leads to the formation of analogues like the carbamic acid--triethylsilanol (1/1) adduct. nih.gov While structurally similar to the trimethylsilanol (B90980) adduct, the substitution of methyl with ethyl groups introduces notable differences:

Steric Hindrance: The larger size of the ethyl groups increases steric bulk around the silicon atom. This can influence the kinetics of the adduct formation and its subsequent reactions, potentially hindering the approach of reactants.

Inductive Effects: Ethyl groups are slightly more electron-donating than methyl groups. This increased inductive effect can enhance the electron density on the silicon and oxygen atoms of the silanol, potentially strengthening the O-H bond and altering the acidity of the silanol proton.

Solubility: The increased lipophilicity of the triethylsilyl group may alter the solubility profile of the adduct in various organic solvents compared to its trimethylsilyl counterpart.

These modifications allow for the tuning of the adduct's reactivity and physical properties.

The introduction of halogens or other functional groups onto the alkyl substituents of the silanol can create derivatives with significantly altered electronic properties. For instance, replacing a methyl group with a trifluoromethyl group would exert a strong electron-withdrawing effect, increasing the acidity of the silanol proton. This would, in turn, affect the strength and nature of the hydrogen bond with the carbamic acid moiety.

While the synthesis of such functionalized silanols can be challenging due to their potential instability and tendency to undergo condensation, they offer a pathway to highly specialized adducts. researchgate.net The reactivity of these functionalized silanols is of considerable interest; for example, bulky organic groups can stabilize silanediols against self-condensation, suggesting that carefully designed substituents could yield stable, functionalized adducts. researchgate.net The interaction of these modified silanols with amines and carbon dioxide could lead to novel adducts with unique catalytic or reactive properties, influenced by the modified electronic landscape of the silanol. rsc.orgyavuzlab.com

Substituent Effects on the Carbamic Acid Portion

Modifications to the carbamic acid moiety, particularly at the nitrogen atom or the carbonyl group, provide another major avenue for creating derivatives with tailored reactivity.

Substituting one or both hydrogen atoms on the nitrogen of carbamic acid with alkyl or aryl groups has a profound impact on the resulting adduct's properties. The synthesis of N,N-dialkylcarbamic acids, such as N,N-diethylcarbamic acid, from the corresponding secondary amine and carbon dioxide has been reported. nih.gov These substituted carbamic acids can then form adducts with silanols.

The nature of the N-substituents affects several key factors:

Nucleophilicity: The nucleophilicity of the parent amine influences the ease of carbamic acid formation.

Stability: N-substituted carbamic acids are generally unstable and revert to the parent amine and carbon dioxide, but their stability can be influenced by the substituents. nih.gov

Reactivity: The presence of alkyl groups on the nitrogen alters the electronic distribution within the carbamate (B1207046) group, which can affect the reactivity of the adduct. For instance, in reactions involving the transfer of the carbamoyl (B1232498) group, the size of the N-alkyl substituents can significantly slow the reaction rate. nih.gov

The interaction between N-substituted amines and silanol groups on silica (B1680970) surfaces has been studied extensively in the context of CO₂ capture. These studies show that surface silanol groups can actively participate in the reaction, stabilizing the carbamic acid intermediate through hydrogen bonding and facilitating proton transfer. rsc.orgyavuzlab.com This highlights the cooperative effect between the silanol and the N-substituted carbamic acid.

| Substitution Level | Example Analogue | Expected Effect on Reactivity | Key Research Findings |

|---|---|---|---|

| Primary (Unsubstituted) | Carbamic Acid | Baseline reactivity; two N-H protons available for hydrogen bonding. | Forms stable adducts with trimethylsilanol. |

| Secondary (N-Alkyl) | N-Methylcarbamic Acid | Increased stability of the carbamic acid compared to primary; altered nucleophilicity. | Alkyl groups influence reaction kinetics in carbamoylation reactions. |

| Tertiary (N,N-Dialkyl) | N,N-Diethylcarbamic Acid | Lacks N-H proton for certain reaction mechanisms; steric hindrance may be significant. | The quantity of adducts formed can decrease with increasing size of nitrogen substituents. nih.gov |

Replacing the carbonyl oxygen atom of the carbamic acid with another heteroatom, such as sulfur, leads to a different class of compounds known as thiocarbamates. The synthesis of thiocarbamates can be achieved through various methods, including the carbonylation of amines with carbon monoxide and sulfur. researchgate.netresearchgate.net

The substitution of oxygen with sulfur in the carbonyl group (C=O → C=S) results in significant changes:

Electronic Properties: The C=S bond is less polarized and the thiocarbonyl carbon is "softer" (more polarizable) than the carbonyl carbon. This alters the electrophilicity and reactivity of the functional group.

Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor compared to oxygen. An adduct formed between a thiocarbamic acid and trimethylsilanol would therefore exhibit a weaker hydrogen bond between the silanol's -OH group and the C=S group.

These thiocarbamate analogues represent a class of derivatives whose interaction with silanols could lead to novel chemical properties and applications, distinct from their oxygen-containing counterparts. researchgate.net

Synthesis and Characterization of Novel Adduct Derivatives

The creation of new derivatives of carbamic acid--trimethylsilanol (1/1) relies on established and emerging synthetic methodologies, coupled with rigorous characterization techniques.

A primary synthetic route involves the reaction of an appropriate amine (primary or secondary) with carbon dioxide to form the carbamic acid or its ammonium (B1175870) carbamate salt, which then interacts with the silanol. nih.govresearchgate.net An alternative approach is the direct reaction of silanes bearing a Si-H bond with an ammonium carbamate. google.com This method avoids the isolation of the often-unstable free carbamic acid. Silyl (B83357) carbamates can also be prepared via the insertion of CO₂ into the silicon-nitrogen bond of a silylamine. google.com

The characterization of these adducts relies heavily on spectroscopic methods to confirm their structure and the nature of the interaction between the two moieties. elsevierpure.comijsrcseit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the protons on the alkyl groups of the silanol and the N-H protons of the carbamic acid. The chemical shift of the silanol's -OH proton and the carbamic acid's -NH and -COOH protons can provide evidence of hydrogen bonding. ²⁹Si NMR is a powerful tool for probing the electronic environment of the silicon atom. dntb.gov.uanih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present. ijsrcseit.com Key vibrational bands include the O-H stretch of the silanol, the N-H stretch of the carbamic acid, and the C=O stretch of the carbonyl group. Shifts in the positions of these bands upon adduct formation can provide strong evidence for hydrogen bonding. For example, a broadening and shifting to lower frequency of the O-H band is characteristic of its involvement in a hydrogen bond. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the adduct and can help elucidate its structure through fragmentation analysis. mdpi.comsigmaaldrich.com

Through these synthetic and characterization techniques, novel derivatives with finely tuned properties can be developed and studied.

Future Research Directions and Unexplored Avenues

Development of Targeted Synthetic Methodologies for Controlled Adduct Formation

The synthesis of silyl (B83357) carbamates can be approached through various routes, and refining these for the specific and controlled formation of the Carbamic acid--trimethylsilanol (1/1) adduct is a primary area for future research. Current knowledge on the synthesis of related silyl carbamates, such as tert-butyldimethylsilyl carbamates, provides a foundational framework. These are often synthesized from amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by reacting them with silylating agents. epa.gov

Future work should focus on optimizing reaction conditions to favor the formation of the target adduct with high yield and purity. This includes a systematic investigation of various precursors, solvents, and catalysts. For instance, the direct reaction of trimethylsilanol (B90980) with a suitable source of carbamic acid or its synthetic equivalents under mild conditions could be a focal point. Additionally, exploring the reversible insertion of carbon dioxide into silicon-nitrogen bonds presents a promising avenue for the controlled synthesis of this and related adducts. researchgate.netrsc.orgnih.govrsc.org

A key challenge will be to prevent undesired side reactions, such as the self-condensation of trimethylsilanol or the decomposition of carbamic acid. The development of in situ generation techniques for the reactive species could be a viable strategy to overcome these hurdles.

Table 1: Potential Synthetic Routes for Carbamic acid--trimethylsilanol (1/1)

| Precursor 1 | Precursor 2 | Potential Catalyst/Conditions | Key Challenges |

| Trimethylsilanol | Isocyanate | Base or Lewis acid catalyst | Control of reactivity, prevention of polymerization |

| Trimethylsilanol | Carbamic acid | Dehydrating agent | Instability of carbamic acid |

| Hexamethyldisilazane | Carbon dioxide | Amidine or guanidine (B92328) superbase | Reversibility of the reaction, product isolation |

| N-protected amino acids | Trimethylsilyl (B98337) triflate | Non-nucleophilic base | Cleavage of the protecting group |

In-depth Mechanistic Studies of Adduct-Mediated Transformations

Understanding the reaction mechanisms involving the Carbamic acid--trimethylsilanol (1/1) adduct is crucial for harnessing its potential in synthetic chemistry. A primary area of investigation would be the mechanism of its formation and decomposition. Studies on the insertion of CO2 into Si-N bonds in other systems have shown that the process can be reversible and thermoneutral in solution. rsc.orgnih.govrsc.org Investigating the thermodynamics and kinetics of the formation of the trimethylsilanol adduct would provide valuable insights into its stability and reactivity.

Furthermore, the adduct itself can be a precursor to other valuable chemical transformations. For example, silyl carbamates have been shown to react with various electrophiles upon activation with a fluoride (B91410) ion. nih.gov Detailed mechanistic studies, likely employing a combination of experimental techniques and computational modeling, could elucidate the role of the trimethylsilyl group in modulating the reactivity of the carbamate (B1207046) moiety.

Key questions to be addressed include the nature of the transition states, the influence of solvent effects, and the potential for catalytic cycles in adduct-mediated reactions.

Advanced Spectroscopic Probes for Real-Time Observation of Adduct Dynamics

The transient nature of adducts like Carbamic acid--trimethylsilanol (1/1) necessitates the use of advanced spectroscopic techniques for their characterization and for monitoring their dynamics in real-time. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide structural information, more sophisticated methods are required to study the kinetics of its formation and subsequent reactions.

Future research should leverage techniques such as stopped-flow spectroscopy coupled with UV-Vis or IR detection to monitor rapid reactions in solution. sci-hub.box This would allow for the determination of rate constants and the observation of short-lived intermediates. Furthermore, advanced NMR techniques, including variable temperature NMR and two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed insights into the equilibrium dynamics and the structure of the adduct in solution. researchgate.net Isotopic labeling studies, for instance using ¹³CO₂, could be particularly useful in tracking the fate of the carbamate carbon during reactions. rsc.org

Table 2: Spectroscopic Techniques for Studying Adduct Dynamics

| Technique | Information Obtained | Potential Application |

| Stopped-Flow UV-Vis/IR | Reaction kinetics, observation of intermediates | Studying the rate of adduct formation and decomposition |

| Variable Temperature NMR | Thermodynamic parameters (ΔH, ΔS), exchange rates | Determining the stability of the adduct at different temperatures |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, connectivity | Confirming the structure of the adduct and identifying reaction products |

| Isotopic Labeling (e.g., ¹³C, ¹⁵N) | Mechanistic pathways, bond formation/cleavage | Tracing the atoms from reactants to products in mechanistic studies |

Computational Design and Prediction of Novel Silanol-Carbamate Adducts with Enhanced Stability or Reactivity

Computational chemistry offers a powerful tool for the rational design and prediction of the properties of novel silanol-carbamate adducts. nih.gov Density Functional Theory (DFT) calculations can be employed to model the structure of the Carbamic acid--trimethylsilanol (1/1) adduct and to calculate its thermodynamic stability and spectroscopic properties. nih.gov Such calculations can guide synthetic efforts by predicting the most promising reaction pathways and conditions.

These in silico studies can significantly accelerate the discovery of new and useful chemical entities, reducing the need for extensive and time-consuming experimental screening. nih.gov

Exploration of Stereoselective Aspects in Adduct Chemistry

The introduction of chirality into silanol-carbamate adducts opens up the possibility of their use in asymmetric synthesis. Future research should explore the stereoselective aspects of both the formation of these adducts and their subsequent reactions.

This could involve the use of chiral silanols or chiral carbamic acid precursors. The stereospecific synthesis of silicon-stereogenic compounds is a rapidly developing field, and applying these methodologies to the synthesis of chiral silanol-carbamate adducts would be a significant advancement. chemrxiv.org For instance, the use of a chiral auxiliary on either the silanol (B1196071) or the carbamate could direct the stereochemical outcome of adduct formation.

Furthermore, the development of catalytic asymmetric methods for the synthesis of these adducts would be highly desirable. This could involve the use of chiral catalysts to control the enantioselectivity of the reaction between an achiral silanol and an achiral carbamate precursor. The resulting chiral adducts could then be used as chiral reagents or intermediates in stereoselective transformations. The influence of the silicon center on the stereochemical outcome of reactions at the carbamate moiety is a particularly interesting and unexplored area of research. researchgate.net

Q & A

Q. What synthetic routes are feasible for carbamic acid derivatives, and how can computational tools guide their optimization?

Methodological Answer: Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models) can predict viable one-step synthetic pathways by leveraging databases like PISTACHIO and REAXYS. For carbamic acid derivatives, esterification or coupling reactions with silanol groups (e.g., trimethylsilanol) may be prioritized. Experimental validation via spectroscopic monitoring (e.g., NMR for intermediate detection) is critical .

Q. How can structural characterization of carbamic acid--trimethylsilanol adducts be performed to confirm stoichiometry and bonding?

Methodological Answer: X-ray crystallography is definitive for resolving molecular geometry and hydrogen-bonding patterns. Complementary techniques include:

Q. What role does carbamic acid play as an intermediate in amine-based CO2_22 capture mechanisms?

Methodological Answer: In zwitterion-mediated pathways, carbamic acid forms via CO insertion into amine bonds. Kinetic studies using in situ NMR (e.g., monitoring shifts under pressurized CO) can track intermediate speciation. Deprotonation by a second amine yields carbamate salts, critical for solvent regeneration .

Advanced Research Questions

Q. How do experimental observations of carbamic acid formation in CO2_22 capture contradict thermodynamic models?

Methodological Answer: Experimental data (e.g., low CO loading thresholds at 0.3 mol/mol) challenge classical equilibrium assumptions. Advanced NMR speciation combined with DFT calculations reveals tetrameric clusters stabilizing carbamic acid, reducing energy barriers. Discrepancies between theoretical and experimental values necessitate revised binding constant models .

Q. What computational strategies validate carbamic acid--silanol interactions in solvent self-assembly?

Methodological Answer: DFT modeling of hydrogen-bonding networks and WAXS (wide-angle X-ray scattering) data can correlate predicted cluster geometries (e.g., tetramers) with experimental scattering profiles. Convergence of NMR-derived speciation (e.g., Δδ values) and computational free-energy landscapes strengthens mechanistic hypotheses .

Q. How can read-across hazard assessment mitigate risks in handling carbamic acid--silanol derivatives?

Methodological Answer: Analogous monomer data (e.g., carbamic acid esters or silanol toxicity profiles) inform hazard categorization. Case studies must justify structural similarity (e.g., functional group retention, reactivity) and exclude confounding substituents. In vitro assays (e.g., cytotoxicity screening) validate read-across predictions .

Data Contradictions and Resolution

Q. Why do energy consumption estimates for CO2_22 capture systems vary across studies?

Methodological Answer: Discrepancies arise from solvent regeneration efficiency (0.11–0.2 MWh/ton CO) and carbamic acid stability. Comparative life-cycle assessments (LCAs) should integrate:

- Solvent degradation rates : TGA/MS analysis under cyclic loading.

- Process intensification : Membrane-solvent hybrid systems to reduce parasitic energy .

Methodological Tables

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.